trans,trans-1,4-Diphenyl-1,3-butadiene

Overview

Description

Trans,trans-1,4-Diphenyl-1,3-butadiene is a chemical compound that reacts with Rieke metal complexes of barium and strontium to prepare metal-diene reagents, which are used for the carbocyclization with dichloroalkanes .

Synthesis Analysis

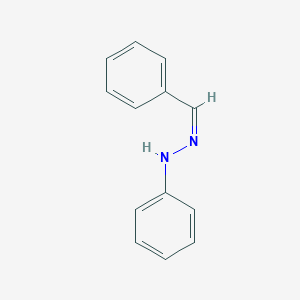

The synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene often involves the Wittig reaction, which is used to synthesize larger molecules from smaller ones by connecting them with carbon-carbon double bonds . In this process, benzyltriphenylphosphonium chloride with an addition of sodium hydroxide is used to generate the ylide. The ylide is then reacted with cinnamaldehyde to synthesize either (E,E) or (E,Z) isomers of 1,4-diphenyl-1,3-butadiene .Molecular Structure Analysis

The molecular structure of trans,trans-1,4-Diphenyl-1,3-butadiene can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Trans,trans-1,4-Diphenyl-1,3-butadiene reacts with Rieke metal complexes of barium and strontium to prepare metal-diene reagents, which are used for the carbocyclization with dichloroalkanes . It can also be used as a reactant to synthesize 2,5-diphenylthiophene by oxidation reaction with potassium sulfide and DMSO .Physical And Chemical Properties Analysis

The physical and chemical properties of trans,trans-1,4-Diphenyl-1,3-butadiene can be found in the NIST Chemistry WebBook .Scientific Research Applications

Synthesis of 2,5-Diphenylthiophene

trans,trans-1,4-Diphenyl-1,3-butadiene: can be used as a reactant in the synthesis of 2,5-diphenylthiophene . This is achieved through an oxidation reaction with potassium sulfide and DMSO . The resulting compound, 2,5-diphenylthiophene, has applications in organic electronics due to its semiconducting properties.

Preparation of Furan Derivatives

Another application involves the synthesis of furan derivatives. Specifically, trans,trans-1,4-Diphenyl-1,3-butadiene is used to create 2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan via a nickel-catalyzed hydrobenzylation reaction with furfural in the presence of N2H4 . Furan derivatives are important in pharmaceuticals and agrochemicals.

Ligand for Silver(I) Coordination Polymers

This compound can act as a ligand to prepare silver(I) coordination polymers when reacted with silver(I) salts . These polymers have potential applications in catalysis and materials science.

Metal-Diene Reagents with Rieke Metals

trans,trans-1,4-Diphenyl-1,3-butadiene: reacts with Rieke metal complexes of barium and strontium to prepare metal-diene reagents. These reagents are then used for carbocyclization with dichloroalkanes . Such reactions are valuable in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) is a chemical compound that has been used in various chemical reactions . .

Mode of Action

The mode of action of DPB is primarily through its involvement in chemical reactions. For instance, DPB can be used as a reactant to synthesize 2,5-diphenylthiophene by oxidation reaction with potassium sulfide and DMSO . It can also react with Rieke metal complexes of barium and strontium to prepare metal-diene reagents, which is used for the carbocyclization with dichloroalkanes .

Biochemical Pathways

DPB is involved in the synthesis of various compounds, affecting the biochemical pathways related to these compounds. For example, it can be used to synthesize 2,5-diphenylthiophene and 2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan . .

Result of Action

The result of DPB’s action is the formation of new compounds through chemical reactions . .

Action Environment

The action of DPB can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the photoisomerization of DPB has been studied extensively, and it has been found that this process can be influenced by light . .

Safety and Hazards

Trans,trans-1,4-Diphenyl-1,3-butadiene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and handle in accordance with good industrial hygiene and safety practice .

Future Directions

Research on trans,trans-1,4-Diphenyl-1,3-butadiene has shown that single methyl group substitution on the p-position of the phenyl ring or the conjugated C=C bond has been found to enhance the photoisomerization efficiency . This presents useful physical insights on how to tune the photoisomerization of the substituted DPB .

properties

IUPAC Name |

[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLKFZNIIQFQBS-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022459 | |

| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000354 [mmHg] | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

trans,trans-1,4-Diphenyl-1,3-butadiene | |

CAS RN |

538-81-8, 886-65-7 | |

| Record name | 1,4-Diphenyl-1,3-butadiene, (1E,3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-3-butadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylbuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYL-1,3-BUTADIENE, (1E,3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P15V6543 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

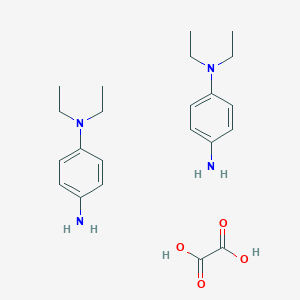

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of trans,trans-1,4-Diphenyl-1,3-butadiene?

A1: trans,trans-1,4-Diphenyl-1,3-butadiene has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.

Q2: What spectroscopic data is available for characterizing trans,trans-1,4-Diphenyl-1,3-butadiene?

A2: Various spectroscopic techniques have been employed to characterize this molecule. These include UV-visible absorption [, ] and fluorescence spectroscopy [, , ]. These techniques provide information on electronic transitions, excited state behavior, and interactions with different environments. Additionally, electron spin resonance (ESR) spectroscopy has been used to study the radical cation of trans,trans-1,4-Diphenyl-1,3-butadiene generated within zeolites [].

Q3: How does the photoisomerization of trans,trans-1,4-Diphenyl-1,3-butadiene occur?

A3: trans,trans-1,4-Diphenyl-1,3-butadiene exhibits rich photochemistry, undergoing isomerization upon light absorption. Studies have identified several mechanisms for this process:

- One-Bond Twist (OBT): Involves rotation around one of the central C=C double bonds. []

- Bicycle Pedal (BP): A concerted rotation around two bonds, leading to trans-cis isomerization. [, ]

- Hula-Twist (HT): A complex twisting motion involving multiple bonds. []

Q4: What is the role of methyl substitution on the photoisomerization efficiency of trans,trans-1,4-Diphenyl-1,3-butadiene?

A4: Computational studies using ab initio trajectory surface hopping dynamics simulations have shown that single methyl group substitution at specific positions on the phenyl ring or the conjugated C=C bond can enhance the photoisomerization efficiency of trans,trans-1,4-Diphenyl-1,3-butadiene derivatives. [] The closer the methyl substitution is to the central C=C bond, the greater the impact on the photoisomerization product distribution. []

Q5: How do different solvents influence the photophysical properties of trans,trans-1,4-Diphenyl-1,3-butadiene?

A5: Solvent polarity and polarizability significantly affect the photophysical behavior of trans,trans-1,4-Diphenyl-1,3-butadiene. For instance, the emission spectra and radiative rates demonstrate a continuous shift with increasing solvent polarizability, suggesting solvent-induced changes in the energy levels of the excited states (2Ag and 1Bu). [] Furthermore, non-radiative decay rates, often attributed to trans-cis isomerization, vary considerably in different solvent classes like alkanes, perfluoroalkanes, and alcohols. This variation suggests a complex interplay between solvent friction and the reaction barrier for isomerization. []

Q6: Can trans,trans-1,4-Diphenyl-1,3-butadiene participate in Diels-Alder reactions?

A6: Yes, trans,trans-1,4-Diphenyl-1,3-butadiene acts as a diene in Diels-Alder reactions. Studies have investigated the influence of solvents [] and pressure [] on the volume of activation and the overall reaction volume for its Diels-Alder reaction with tetracyanoethylene.

Q7: How is trans,trans-1,4-Diphenyl-1,3-butadiene used in material science?

A7: trans,trans-1,4-Diphenyl-1,3-butadiene can be incorporated into materials like pressure-sensitive adhesives []. Its presence can be analyzed using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [].

Q8: What are the implications of trans,trans-1,4-Diphenyl-1,3-butadiene in environmental science?

A8: The migration of trans,trans-1,4-Diphenyl-1,3-butadiene from food packaging materials, such as polyamide films, into food simulants has been studied. [] This research is crucial for understanding the potential for human exposure to this compound and ensuring food safety.

Q9: How is computational chemistry employed in studying trans,trans-1,4-Diphenyl-1,3-butadiene?

A9: Computational methods like ab initio calculations and density functional theory (DFT) have been used to study various aspects of trans,trans-1,4-Diphenyl-1,3-butadiene. These studies provide insights into:

- Conformational analysis: Determining the relative energies of different conformers, such as s-trans and s-cis. []

- Photoisomerization mechanisms: Modeling the potential energy surfaces and identifying transition states and conical intersections involved in photoisomerization pathways. [, ]

- Interactions with other molecules: Studying complex formation with cyclodextrins. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.